molecular formula C24H22N4O5 B2727162 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide CAS No. 1105201-46-4

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B2727162
CAS No.: 1105201-46-4
M. Wt: 446.463
InChI Key: QJNFIXNUFZSONS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core linked to a 2-oxo-1,2-dihydropyridine moiety and an N-(3-methylphenyl)acetamide group. The 3-methylphenyl group on the acetamide side chain contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15-6-4-7-17(12-15)25-21(29)14-28-11-5-8-18(24(28)30)23-26-22(27-33-23)16-9-10-19(31-2)20(13-16)32-3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNFIXNUFZSONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into three primary fragments:

  • 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group : Synthesized via cyclization of 3,4-dimethoxybenzohydrazide with nitrile precursors.
  • 2-Oxo-1,2-dihydropyridin-1-yl acetamide core : Constructed through cyclocondensation of β-keto esters with urea derivatives, followed by acylation.
  • N-(3-Methylphenyl)acetamide side chain : Introduced via nucleophilic substitution or coupling reactions.

Synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl Fragment

Hydrazide Formation

Starting material : 3,4-Dimethoxybenzoic acid is converted to its hydrazide derivative using thionyl chloride (SOCl₂) followed by hydrazine hydrate.

Procedure :

  • 3,4-Dimethoxybenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mL) for 3 h.
  • Excess SOCl₂ is removed under vacuum, and the acyl chloride is treated with hydrazine hydrate (12 mmol) in ethanol at 0–5°C.
  • The product, 3,4-dimethoxybenzohydrazide, is isolated by filtration (Yield: 85–90%).

Oxadiazole Cyclization

Two methods are prevalent:

Triethyl Orthoacetate-Mediated Cyclization

Reagents : Triethyl orthoacetate (3 eq), anhydrous ethanol.
Conditions : Reflux for 24 h.
Mechanism : Dehydration and cyclization form the 1,2,4-oxadiazole ring.
Yield : 80–85%.

Carbon Disulfide/Potassium Hydroxide Method

Reagents : Carbon disulfide (2 eq), KOH (2 eq), ethanol.
Conditions : Reflux for 6 h, followed by acidification with HCl.
Yield : 75–80%.

Table 1: Comparison of Oxadiazole Synthesis Methods

Method Reagents Time (h) Yield (%)
Triethyl orthoacetate EtOH, heat 24 80–85
Carbon disulfide/KOH CS₂, KOH, HCl 6 75–80

Preparation of 2-Oxo-1,2-Dihydropyridin-1-yl Acetamide Core

Dihydropyridinone Ring Formation

Starting material : Ethyl acetoacetate reacts with urea under acidic conditions to form 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Procedure :

  • Ethyl acetoacetate (10 mmol), urea (12 mmol), and conc. HCl (2 mL) are heated at 120°C for 8 h.
  • The crude product is recrystallized from ethanol (Yield: 70%).

Acetamide Functionalization

Step 1 : The dihydropyridinone is brominated at the 1-position using N-bromosuccinimide (NBS) in CCl₄.
Step 2 : The bromide intermediate reacts with 3-methylaniline in the presence of K₂CO₃ to form the acetamide linkage.

Conditions :

  • Solvent: DMF, 80°C, 12 h.
  • Yield: 65–70%.

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution

The oxadiazole-bearing fragment (3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl) displaces a leaving group (e.g., bromide) on the dihydropyridinone-acetamide core.

Reagents :

  • Oxadiazole fragment (1.2 eq), K₂CO₃ (3 eq), DMF.
    Conditions : 100°C, 24 h.
    Yield : 60–65%.

Transition Metal-Catalyzed Cross-Coupling

A palladium-catalyzed Suzuki-Miyaura coupling links boronic acid-functionalized oxadiazole to a halopyridinone intermediate.

Catalyst : Pd(PPh₃)₄ (5 mol%).
Base : Na₂CO₃, solvent: DME/H₂O (3:1).
Yield : 55–60%.

Table 2: Coupling Method Efficacy

Method Catalyst Yield (%)
Nucleophilic substitution None 60–65
Suzuki coupling Pd(PPh₃)₄ 55–60

Optimization Challenges and Solutions

Regioselectivity in Oxadiazole Formation

Using electron-withdrawing groups (e.g., nitro) on the benzohydrazide improves cyclization efficiency.

Purification of Hybrid Molecule

Column chromatography (silica gel, ethyl acetate/hexane) resolves diastereomers and byproducts.

Scale-Up Considerations

Continuous flow reactors enhance yield in triethyl orthoacetate-mediated cyclizations by improving heat transfer.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that derivatives containing oxadiazole rings exhibit significant anticancer properties. For instance:

  • Anticancer Activity: A study highlighted the synthesis of various oxadiazole derivatives that demonstrated substantial growth inhibition against multiple cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . This suggests that compounds similar to the target compound may possess comparable efficacy.
  • Mechanism of Action: The anticancer mechanisms often involve the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Applications

The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria. Research has shown that oxadiazole derivatives can exhibit significant antibacterial effects:

  • Antibacterial Studies: Recent investigations into oxadiazole derivatives have demonstrated notable activity against strains such as Bacillus cereus and Staphylococcus aureus. These compounds were synthesized through reactions involving piperidine derivatives and were tested for their antimicrobial efficacy using standard methods .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its application in drug development:

  • ADMET Profile: Preliminary studies on similar compounds indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Many derivatives adhere to Lipinski's rule of five, suggesting good oral bioavailability .

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide:

  • Synthesis and Characterization: A study synthesized 1,3,4-oxadiazole derivatives and assessed their biological activities. The synthesized compounds exhibited varying degrees of cytotoxicity against different cancer cell lines .
  • Biological Assessment: Another research effort focused on the biological assessment of oxadiazole-containing compounds for their potential as anti-cancer agents. The results indicated that certain modifications in the chemical structure could enhance activity against specific cancer types .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole and pyridine moieties are known to interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Analogues:

N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 60) :

  • Shares the 1,2,4-oxadiazole ring but replaces the 3,4-dimethoxyphenyl group with a 5-methyl substitution.
  • Features a fused benzo-oxazolo-oxazine system instead of the dihydropyridine scaffold.
  • Demonstrated 45.5% yield in synthesis, suggesting comparable synthetic accessibility to the target compound.

Phenoxyacetamide Derivatives (Compounds m, n, o) : Contain 2,6-dimethylphenoxyacetamide side chains and tetrahydropyrimidinone groups. Lack the oxadiazole ring but share the acetamide functionality, highlighting divergent bioactivity profiles.

Data Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP* Bioactivity (IC50, nM)
Target Compound 1,2,4-Oxadiazole + dihydropyridine 3,4-Dimethoxyphenyl, 3-methylphenyl ~455.5 3.2 N/A
Compound 60 Benzo-oxazolo-oxazine 5-Methyl-oxadiazole, pyridinyl ~521.6 2.8 12.4 (hypothetical)†
Compound m Tetrahydropyrimidinone 2,6-Dimethylphenoxyacetamide ~632.7 4.1 N/A

*Estimated using fragment-based methods.
†Hypothetical value based on structural analogy to oxadiazole-containing inhibitors.

NMR and Spectroscopic Comparisons

  • NMR Analysis: The target compound’s 3,4-dimethoxyphenyl group would produce distinct aromatic proton shifts (δ 6.8–7.2 ppm) compared to the 5-methyl-oxadiazole in Compound 60 (δ 2.5 ppm for CH3). Similarly, the dihydropyridine’s carbonyl group (C=O) would resonate near δ 165–170 ppm, differentiating it from Compound m’s tetrahydropyrimidinone (δ 170–175 ppm) .

Structure-Activity Relationship (SAR) Insights

  • Oxadiazole Substitution : The 3,4-dimethoxyphenyl group likely enhances π-π stacking interactions with hydrophobic binding pockets compared to smaller substituents (e.g., methyl in Compound 60). This aligns with the "lumping" strategy, where bulkier aromatic groups improve target engagement .
  • Acetamide vs.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for analogous oxadiazoles, employing cyclization reactions between amidoximes and carboxylic acid derivatives .
  • Biological Potential: While direct activity data is unavailable, oxadiazole derivatives are known for kinase inhibition (e.g., EGFR, VEGFR) and anti-inflammatory effects.

Biological Activity

The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties and mechanisms of action of this compound, focusing on its pharmacological implications, particularly in the fields of anti-tubercular and anticancer activities.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Oxadiazole Ring : Known for its electron-withdrawing properties, enhancing the compound's reactivity.
  • Dihydropyridine Moiety : Associated with various biological activities including neuroprotective and antihypertensive effects.
  • Dimethoxyphenyl Group : Contributes to the lipophilicity and overall stability of the molecule.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with oxadiazole derivatives, including:

  • Anticancer Activity : Compounds containing oxadiazole rings have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, including Mycobacterium tuberculosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell growth
Anti-tubercularActivity against Mycobacterium tuberculosis
AntimicrobialEfficacy against various bacterial strains
AnalgesicPain relief properties noted in preliminary studies

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : The oxadiazole moiety may interact with key enzymes involved in cell proliferation and survival pathways.
  • Disruption of Cellular Membranes : Certain derivatives have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and apoptosis in cancer cells.

Case Study 1: Antitubercular Activity

A study conducted by Upare et al. (2019) evaluated the anti-tubercular properties of a related oxadiazole derivative. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against M. tuberculosis strain H37Rv, indicating strong activity against resistant strains .

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the anticancer potential of oxadiazole derivatives. The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM . This suggests that further exploration into its mechanism could lead to the development of effective cancer therapeutics.

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisCharacterization DataReference
5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazoleOxadiazole precursor1H^1H-NMR (CDCl3_3): δ 8.3 (s, 1H), 7.9 (d, 1H)
3-(2-Oxo-1,2-dihydropyridin-3-yl) derivativePyridinone coreHRMS: m/z 289.1012 [M+H]+^+

Q. Table 2: Biological Activity Comparison

StudyCell LineIC50_{50} (µM)Key ObservationReference
AMCF-712.5 ± 1.2ROS-dependent apoptosis
BHeLa25.3 ± 3.1Necrosis dominant

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